4-Nitrophenyl-beta-D-glucuronic acid, sodium salt
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Overview
Description
4-Nitrophenyl-beta-D-glucuronic acid, sodium salt is a chemical compound with the molecular formula C12H14NNaO9 and a molecular weight of 339.23 g/mol . It is a derivative of glucuronic acid and is commonly used in organic synthesis and biochemical research. The compound is known for its chromogenic properties, making it useful as a substrate in various enzymatic assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl-beta-D-glucuronic acid, sodium salt typically involves the reaction of 4-nitrophenol with glucuronic acid derivatives under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the sodium salt .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pH, and solvent to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl-beta-D-glucuronic acid, sodium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release 4-nitrophenol and glucuronic acid.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions with the aid of enzymes such as beta-glucuronidase.
Reduction: Common reducing agents include hydrogen gas with a catalyst or chemical reductants like sodium borohydride.
Substitution: Reactions often involve nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: 4-nitrophenol and glucuronic acid.
Reduction: 4-aminophenyl-beta-D-glucuronic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl-beta-D-glucuronic acid, sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 4-Nitrophenyl-beta-D-glucuronic acid, sodium salt involves its role as a substrate for beta-glucuronidase. When the enzyme acts on the compound, it cleaves the glycosidic bond, releasing 4-nitrophenol, which can be quantitatively measured due to its chromogenic properties. This reaction is widely used to assess beta-glucuronidase activity in various biological and environmental samples .
Comparison with Similar Compounds
- 4-Nitrophenyl-beta-D-glucopyranoside
- 4-Nitrophenyl-beta-D-xylopyranoside
- 4-Aminophenyl-beta-D-glucuronide
Comparison: 4-Nitrophenyl-beta-D-glucuronic acid, sodium salt is unique due to its specific structure and the presence of the glucuronic acid moiety, which makes it particularly suitable for detecting beta-glucuronidase activity. Other similar compounds, such as 4-Nitrophenyl-beta-D-glucopyranoside, may also serve as substrates for different enzymes but lack the specific utility in glucuronidase assays .
Properties
Molecular Formula |
C12H13NNaO9 |
---|---|
Molecular Weight |
338.22 g/mol |
InChI |
InChI=1S/C12H13NO9.Na/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20;/h1-4,7-10,12,14-16H,(H,17,18);/t7-,8-,9+,10-,12+;/m0./s1 |
InChI Key |
TYPCHILOPWVGQJ-BLKPXHQLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O.[Na] |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O.[Na] |
Origin of Product |
United States |
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